2-(Methylthio)thiazole
Overview
Description
2-(Methylthio)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a methylthio group at the second position Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2-(methylthio)thiazole, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some thiazole-containing compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the chemical environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Methylthio)thiazole can be synthesized through various methods. One common approach involves the reaction of 2-bromo-1-(methylthio)ethanone with thiourea under reflux conditions. The reaction typically proceeds in an alcoholic solvent such as ethanol, yielding this compound as the product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of metal-catalyzed reactions, where a metal catalyst such as palladium or copper is employed to facilitate the formation of the thiazole ring. These methods often provide higher yields and are more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives, depending on the reagents used.
Scientific Research Applications
2-(Methylthio)thiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research has shown that thiazole derivatives, including this compound, exhibit potential as anticancer, anti-inflammatory, and neuroprotective agents.
Industry: The compound is used in the production of dyes, fungicides, and biocides. It also serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Thiazole: The parent compound of 2-(Methylthio)thiazole, which lacks the methylthio group.
Benzothiazole: A similar compound with a fused benzene ring, known for its diverse biological activities.
Oxazole: An isomeric compound with an oxygen atom replacing the sulfur atom in the thiazole ring.
Uniqueness: this compound is unique due to the presence of the methylthio group, which enhances its reactivity and potential applications. This substitution can lead to different biological activities and chemical properties compared to other thiazole derivatives.
Properties
IUPAC Name |
2-methylsulfanyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS2/c1-6-4-5-2-3-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNOAXZUEKPSJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375024 | |
Record name | 2-(Methylthio)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5053-24-7 | |
Record name | 2-(Methylthio)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methylthio)thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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